N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a 1,3-thiazole ring. The thiadiazole moiety is substituted at the 5-position with a methoxymethyl (-CH2OCH3) group, while the thiazole ring contains a 2-[(2-methylpropyl)amino] (isobutylamino) substituent and a carboxamide group at position 4 .
Synthesis of such compounds typically involves coupling reactions between thiadiazole intermediates and substituted amines or carboxamides. For example, highlights methods for preparing thiazole carboxamides via hydrolysis of esters followed by amine coupling , while describes cyclocondensation routes for thiadiazole derivatives .
Properties
Molecular Formula |
C12H17N5O2S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H17N5O2S2/c1-7(2)4-13-11-14-8(6-20-11)10(18)15-12-17-16-9(21-12)5-19-3/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,17,18) |
InChI Key |
YIJWNHZOSFWCST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit promising anticancer activities. N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can target DNA replication processes critical for tumor growth .
- Case Studies : In vitro studies have demonstrated that derivatives with similar structures can effectively reduce cell viability in cancer cell lines such as SKNMC (Neuroblastoma) and HT-29 (Colon cancer) .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The compound may exhibit activity against both bacterial and fungal strains:
- Research Findings : A study highlighted the synthesis of various thiadiazole derivatives that showed significant antibacterial effects against strains like Staphylococcus aureus . This suggests that this compound could also possess similar properties.
Therapeutic Potential
The diverse biological activities of this compound suggest potential therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Cytotoxic agent against various cancer cell lines |
| Antimicrobial Use | Treatment for bacterial and fungal infections |
| Anti-inflammatory | Possible modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on structural analogs.
Key Observations :
- Methoxymethyl vs. Cyclopropyl/Benzyl : The methoxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic cyclopropyl (1219564-05-2) or benzyl (1224173-02-7) substituents .
- Amino Substituents: The isobutylamino group (target compound) balances lipophilicity and steric bulk, whereas cyclopentylamino (1224173-02-7) or acetyl-methoxyethyl (1232825-83-0) groups may alter receptor binding .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that incorporates both thiadiazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S₂ |
| Molecular Weight | 334.44 g/mol |
| CAS Number | 1190277-04-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of key enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the disruption of critical cellular processes.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating various thiadiazole derivatives found that compounds similar to this compound displayed notable antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Research on related thiadiazole compounds demonstrated their ability to inhibit cancer cell proliferation. For instance, derivatives showed IC50 values lower than those of standard chemotherapeutic agents like cisplatin in MDA-MB-231 breast cancer cell lines .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicated favorable binding interactions with the enzyme's active site .
Case Study 1: Antibacterial Efficacy
In a comparative study of thiadiazole derivatives, this compound was tested against multiple bacterial strains. The results showed a significant reduction in bacterial growth compared to controls.
Case Study 2: Antitumor Activity in vitro
A series of experiments were conducted using various cancer cell lines where the compound was administered at varying concentrations. Results indicated a dose-dependent response leading to increased apoptosis rates in treated cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this thiadiazole-thiazole hybrid compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide intermediates with thiocyanate derivatives under acidic conditions. For example, cyclization using sulfuric acid (as a catalyst) and iodine in potassium iodide has been effective for analogous thiadiazoles, yielding products with >85% purity . Optimize reaction time and temperature (e.g., 90°C under reflux for 3–5 hours) to enhance yield. Monitor progress via TLC or HPLC, and purify using recrystallization (DMSO/water mixtures are suitable for similar compounds) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign signals for methoxymethyl (δ ~3.3–3.5 ppm for OCH₃), thiadiazole protons (δ ~7.8–8.2 ppm), and isobutylamino groups (δ ~1.0–1.2 ppm for CH(CH₃)₂) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N/S percentages (acceptable deviation <0.3%) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR signal splitting or unexpected IR peaks) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism (common in thiadiazoles) or impurities. For example, thiadiazole-thiazole hybrids can exhibit keto-enol tautomerism, altering NMR signals . Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. For ambiguous IR peaks, cross-validate with computational methods (DFT calculations for vibrational frequencies) or X-ray crystallography if single crystals are obtainable .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK-293) .
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or molecular docking to predict target binding (e.g., thymidylate synthase or topoisomerase II) .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxymethyl or isobutylamino groups. For example, replace methoxymethyl with ethoxymethyl to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the thiadiazole ring with triazole or oxadiazole moieties to evaluate heterocycle specificity .
- Statistical analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity data .
Q. What computational tools are effective for predicting the reactivity or pharmacokinetic properties of this compound?
- Methodological Answer :
- Reactivity : Apply DFT (e.g., Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
- ADMET profiling : Use SwissADME or pkCSM to predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Prioritize derivatives with Lipinski’s rule compliance (MW <500, LogP <5) .
- Molecular dynamics : Simulate protein-ligand binding stability (e.g., GROMACS) for target validation .
Data Analysis and Theoretical Frameworks
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., resazurin vs. MTT) or cell line variability. Standardize protocols by:
- Including internal controls in each experiment.
- Validating results across ≥3 independent replicates.
- Applying statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance .
Q. What theoretical frameworks guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Leverage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
